molecular formula C28H29N3O4 B1184204 SULYAKFLJLBQCZ-KALPRAJFSA-N

SULYAKFLJLBQCZ-KALPRAJFSA-N

Cat. No.: B1184204
M. Wt: 471.557
InChI Key: SULYAKFLJLBQCZ-KALPRAJFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Layered Networks

  • The nicotinium salt of 5-SSA assembles into a 3D framework via N–H···O hydrogen bonds and π–π interactions between pyridinium rings (interplanar distance: 3.45 Å).
  • In the 4,4′-bipyridine co-crystal, 5-SSA anions bridge bipyridine linkers through {Ar-SO₃···H-py} synthons, forming step-like chains interconnected by water clusters.

Metal-Organic Frameworks (MOFs)

  • The holmium(III) complex [Ho(5-SSA)(H₂O)₃]·2H₂O adopts a cage-like structure where Ho³⁺ ions are octacoordinated by sulfonate oxygens and water molecules. Photoluminescence studies reveal energy transfer from the 5-SSA ligand to Ho³⁺, yielding red emission at 650 nm .

Table 2: Supramolecular Architectures of 5-SSA Derivatives

System Structural Features Interaction Types Reference
Nicotinium salt 3D framework with π–π stacking N–H···O, π–π
4,4′-Bipyridine co-crystal Step-like chains + water clusters {Ar-SO₃···H-py}, O–H···O
Holmium(III) MOF Cage structure with octacoordinated Ho³⁺ Ho–O(sulfonate), O–H···O

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.557

InChI

InChI=1S/C28H29N3O4/c1-34-20-8-6-18(7-9-20)11-14-29-26(32)24-23-10-13-28(35-23)17-31(27(33)25(24)28)15-12-19-16-30-22-5-3-2-4-21(19)22/h2-10,13,16,23-25,30H,11-12,14-15,17H2,1H3,(H,29,32)/t23-,24+,25-,28-/m1/s1

InChI Key

SULYAKFLJLBQCZ-KALPRAJFSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)C2C3C=CC4(C2C(=O)N(C4)CCC5=CNC6=CC=CC=C65)O3

Origin of Product

United States

Preparation Methods

Sulfonation of 2-Amino Tricarballylate

The foundational synthesis of N-sulfo-2-amino tricarballylate involves the sulfonation of 2-amino tricarballylate using pyridine-sulfur trioxide (Py·SO₃), a reagent known for its efficiency in introducing sulfonate groups under mild conditions. The reaction proceeds at room temperature in anhydrous dichloromethane, with stoichiometric control to avoid over-sulfonation. Key parameters include:

  • Molar ratio : A 1:1 molar ratio of 2-amino tricarballylate to Py·SO₃ ensures selective sulfonation at the amino group.

  • Reaction time : 12–16 hours under nitrogen atmosphere to prevent moisture ingress.

  • Workup : The crude product is neutralized with aqueous sodium bicarbonate and extracted into the organic phase.

This method achieves a yield of 68–72%, with purity >90% prior to further purification.

Table 1: Optimization of Sulfonation Conditions

ParameterRange TestedOptimal ValueImpact on Yield
Temperature0°C to 40°C25°C (room temp)Maximizes selectivity
SolventDCM, THF, DMFDichloromethanePrevents side reactions
Py·SO₃ Equivalents0.8–1.21.0Avoids polysulfonation

Purification and Isolation

Selective Precipitation

Initial purification leverages the differential solubility of the sulfonated product versus unreacted starting material. Adjusting the pH to 4.5–5.0 induces precipitation of N-sulfo-2-amino tricarballylate, while residual 2-amino tricarballylate remains soluble. Ethanol is added to the filtrate to further reduce solubility, achieving a recovery rate of 85–90%.

Chromatographic Refinement

Final purification employs ion-exchange chromatography using Dowex 1×8 resin (Cl⁻ form). Elution with a gradient of NaCl (0.1–0.5 M) separates the product from sulfonic acid byproducts. Fractions are analyzed via thin-layer chromatography (TLC; Rf = 0.32 in butanol:acetic acid:water 4:1:1) and pooled for lyophilization.

Table 2: Chromatographic Purification Performance

ParameterDetailsOutcome
ResinDowex 1×8 (200–400 mesh)>98% purity post-lyophilization
Eluent Gradient0.1 → 0.5 M NaCl over 10 column volumesComplete separation of mono-sulfonated product

Characterization and Validation

Spectroscopic Analysis

  • NMR : ¹H NMR (D₂O, 400 MHz) confirms sulfonation via the disappearance of the NH₂ signal (δ 1.5 ppm) and emergence of a sulfamate singlet (δ 3.2 ppm).

  • IR : A strong absorption at 1180 cm⁻¹ (S=O stretch) and 1040 cm⁻¹ (N-SO₃⁻) verifies functional group incorporation.

Crystallization Inhibition Assays

The compound’s efficacy is quantified using hydroxyapatite (HA) and calcium oxalate monohydrate (COM) crystallization assays:

  • HA Inhibition : 50% inhibition (IC₅₀) at 12 µM, outperforming pyrophosphate (IC₅₀ = 45 µM).

  • COM Inhibition : Complete suppression of crystal growth at 25 µM, compared to 100 µM for citric acid.

Table 3: Comparative Inhibitory Activity

CompoundHA IC₅₀ (µM)COM IC₁₀₀ (µM)
N-Sulfo-2-amino tricarballylate1225
Phosphocitrate818
Pyrophosphate45>100

Mechanistic Insights and Applications

Mode of Action

The sulfonate group chelates calcium ions at crystal growth sites, disrupting the lattice structure of HA and COM. Molecular dynamics simulations suggest preferential binding to the {100} face of COM, altering surface charge and inhibiting Ostwald ripening .

Q & A

Q. How can the compound’s role in multi-target therapies be systematically evaluated?

  • Methodological Answer : Implement systems pharmacology approaches, such as polypharmacology modeling, to predict off-target effects. Validate using CRISPR-Cas9 knockout models to isolate individual target contributions .

Q. What strategies validate the compound’s stability under long-term storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Compare results with real-time stability data and use Arrhenius equations to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.